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molecular formula C13H13NO3 B8379124 5'-Nitro-spiro(cyclopentane-1,1'-indan)-3'-one

5'-Nitro-spiro(cyclopentane-1,1'-indan)-3'-one

Cat. No. B8379124
M. Wt: 231.25 g/mol
InChI Key: CMUVYVPOGXXHRX-UHFFFAOYSA-N
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Patent
US04172093

Procedure details

To a chilled solution of spiro(cyclopentane-1,1'-indan)-3'-one (16.7 g; 0.09 moles) in conc. sulphuric acid (100 ml) there are added in portions under agitation a solution of potassium nitrate (10 g) in conc. sulphonic acid (30 ml). The temperature should not exceed 10°-15° C. The mixture is kept cold for 1 hour and then put on ice. The crude product is sucked off and thoroughly washed with water. After drying there are obtained 1917 g of a yellow powder (yield 95%), mp. 104° C. A sample is recrystallized from N-hexane and melts at 110° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulphonic acid
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:14][CH2:13][CH2:12][CH2:11]1)[C:9]1[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=1)[C:3](=[O:10])[CH2:2]2.[N+:15]([O-])([O-:17])=[O:16].[K+]>S(=O)(=O)(O)O>[N+:15]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[C:1]1([CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:2][C:3]2=[O:10])([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C12(CC(C3=CC=CC=C13)=O)CCCC2
Name
potassium nitrate
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
sulphonic acid
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 10°-15° C
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(CC3(C2=CC1)CCCC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1917 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 9210.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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